glutaryl-CoA

Catalog No.
S617184
CAS No.
3131-84-8
M.F
C26H42N7O19P3S
M. Wt
881.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
glutaryl-CoA

CAS Number

3131-84-8

Product Name

glutaryl-CoA

IUPAC Name

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoic acid

Molecular Formula

C26H42N7O19P3S

Molecular Weight

881.6 g/mol

InChI

InChI=1S/C26H42N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,19-,20-,21+,25-/m1/s1

InChI Key

SYKWLIJQEHRDNH-CKRMAKSASA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O

Synonyms

coenzyme A, glutaryl-, glutaryl-CoA, glutaryl-coenzyme A

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O

Description

The exact mass of the compound glutaryl-CoA is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Glutaryl-CoA, or glutaryl coenzyme A, is a critical intermediate in the metabolism of certain amino acids, particularly lysine, hydroxylysine, and tryptophan. It belongs to the class of organic compounds known as saturated fatty acyl coenzymes and is characterized by a five-carbon chain attached to coenzyme A. This compound is hydrophobic and relatively insoluble in water, which influences its biological roles and interactions within cellular environments.

, primarily catalyzed by the enzyme glutaryl-CoA dehydrogenase. The primary reactions involving glutaryl-CoA include:

  • Dehydrogenation: Glutaryl-CoA is converted into glutaconyl-CoA through the action of glutaryl-CoA dehydrogenase, which utilizes flavin adenine dinucleotide as a cofactor. This reaction also produces reduced nicotinamide adenine dinucleotide (NADH) and releases carbon dioxide.
  • Decarboxylation: The subsequent step involves the decarboxylation of glutaconyl-CoA to form crotonyl-CoA and carbon dioxide. This reaction is crucial for further metabolic pathways leading to the production of acetyl-CoA, which can enter the citric acid cycle .

These reactions are essential for the catabolism of lysine and contribute to energy production and metabolic regulation.

Glutaryl-CoA plays a significant role in cellular metabolism, particularly in energy production from amino acids. It is involved in:

  • Energy Metabolism: By converting into crotonyl-CoA and subsequently into acetyl-CoA, glutaryl-CoA facilitates the entry of carbon skeletons from lysine into the citric acid cycle, thereby contributing to ATP production.
  • Regulatory Functions: The levels of glutaryl-CoA can influence various metabolic pathways, including those related to fatty acid metabolism and amino acid catabolism .

Deficiencies in enzymes associated with glutaryl-CoA metabolism can lead to metabolic disorders such as glutaric aciduria type I, characterized by neurological symptoms due to toxic accumulation of metabolites.

Glutaryl-CoA is synthesized from oxoadipic acid through a reaction that involves coenzyme A and NAD+. The general reaction can be summarized as follows:

Oxoadipic Acid+Coenzyme A+NAD+Glutaryl CoA+CO2+NADH+H+\text{Oxoadipic Acid}+\text{Coenzyme A}+\text{NAD}^+\rightarrow \text{Glutaryl CoA}+\text{CO}_2+\text{NADH}+\text{H}^+

This reaction highlights the importance of both coenzyme A and NAD+ in facilitating the formation of glutaryl-CoA from its precursors .

Glutaryl-CoA has several applications in biochemistry and medicine:

  • Metabolic Research: It serves as a marker for studying metabolic pathways involving lysine and related amino acids.
  • Clinical Diagnostics: Elevated levels of glutaryl-CoA and its metabolites are used in diagnosing metabolic disorders such as glutaric aciduria type I.
  • Biotechnology: Glutaryl-CoA is explored for its potential use in bioconversion processes, particularly in the production of value-added chemicals from biomass .

Research has shown that glutaryl-CoA interacts with various enzymes beyond its primary dehydrogenase. These interactions can influence metabolic fluxes and enzyme activities within cells. For instance, studies have indicated that mutations in glutaryl-CoA dehydrogenase can lead to altered substrate specificity and reduced enzyme activity, resulting in metabolic dysfunctions associated with glutaric aciduria .

Glutaryl-CoA shares structural similarities with other acyl-coenzyme A derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Acetyl-Coenzyme ATwo-carbon acyl groupCentral role in fatty acid synthesis and metabolism
Butyryl-Coenzyme AFour-carbon acyl groupInvolved in fatty acid metabolism
Succinyl-Coenzyme AFour-carbon chain with a carboxylic groupKey intermediate in the citric acid cycle
Propionyl-Coenzyme AThree-carbon acyl groupImportant for odd-chain fatty acid metabolism

Uniqueness of Glutaryl-CoA

Glutaryl-CoA's uniqueness lies in its specific involvement in lysine catabolism and its role as a precursor for producing crotonyl-CoA, which is pivotal for further energy metabolism pathways. Unlike other acyl-coenzyme A derivatives, it specifically participates in reactions leading to neurotoxic metabolite accumulation when metabolic pathways are disrupted.

XLogP3

-5.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Glutaryl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Modify: 2024-02-18

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